An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: Properties, Synthesis, and Applications
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable tools for the design of novel bioactive molecules. Among these, 5-Bromo-2-(difluoromethoxy)pyridine has emerged as a particularly valuable synthetic intermediate. Its structure uniquely combines three key features that make it highly attractive for drug development professionals: a pyridine core, a common motif in numerous pharmaceuticals; a bromine atom at the 5-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation; and a difluoromethoxy (-OCF₂H) group at the 2-position.
The difluoromethoxy group is a bioisostere of methoxy or hydroxyl groups but offers distinct physicochemical properties. It enhances metabolic stability, increases lipophilicity, and can modulate the pKa of the pyridine nitrogen, thereby improving cell membrane permeability and target-binding affinity.[1] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of 5-Bromo-2-(difluoromethoxy)pyridine for researchers and scientists in the field.
Physicochemical and Spectroscopic Profile
The inherent properties of a chemical building block are critical for its application in synthesis. Below is a summary of the known and extrapolated physical properties of 5-Bromo-2-(difluoromethoxy)pyridine.
Core Physical Properties
| Property | Value / Description | Source(s) |
| CAS Number | 899452-26-7 | [1][2] |
| Molecular Formula | C₆H₄BrF₂NO | [1][2] |
| Molecular Weight | 224.01 g/mol | [1] |
| Appearance | Reported as a white powder. | [2] |
| Purity | Commercially available at ≥95% purity. | [2] |
| Melting Point | Data not available. Estimated to be a low-melting solid based on related structures like 2-Bromo-5-(difluoromethyl)pyridine (m.p. 25-30 °C). | |
| Boiling Point | Data not available. Estimated based on analogs like 5-Bromo-2-fluoropyridine (162-164 °C at 750 mmHg). | [3][4][5] |
| Density | Data not available. Estimated to be >1.7 g/mL at 25 °C based on 5-Bromo-2-fluoropyridine. | [3][4][5] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. The difluoromethoxy group increases lipophilicity. | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Spectroscopic Signature Analysis
While specific spectral data for this compound is not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features.
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¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring. A characteristic triplet signal for the difluoromethoxy proton (-OCH F₂) is anticipated further downfield (typically δ 6.5-7.5 ppm) with a large coupling constant (J ≈ 70-80 Hz) due to coupling with the two fluorine atoms.
-
¹³C NMR: The spectrum will display six signals. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling. The five aromatic carbons will have distinct chemical shifts, with the carbon attached to bromine (C-5) and the carbon attached to the ether oxygen (C-2) being readily identifiable.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms of the -OCF₂H group, with a coupling constant corresponding to that observed in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Synthesis and Reactivity
The synthesis of 5-Bromo-2-(difluoromethoxy)pyridine can be approached through several strategic routes. The choice of method often depends on the availability of starting materials. A common and logical approach involves the difluoromethylation of a pre-brominated pyridone.
Representative Synthesis Protocol: Difluoromethylation of 5-Bromo-2-pyridone
The introduction of the difluoromethoxy group can be achieved by reacting the corresponding pyridone with a difluoromethylating agent.
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Starting Material Preparation: 5-Bromo-2-hydroxypyridine (also known as 5-Bromo-2-pyridone) is the key precursor.
-
Deprotonation: The pyridone is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like DMF or acetonitrile to generate the corresponding pyridoxide anion. This step is crucial as it activates the oxygen atom for nucleophilic attack.
-
Difluoromethylation: A difluoromethylating agent, such as 2-chloro-2,2-difluoroacetophenone or a similar electrophilic CF₂H source, is added to the reaction mixture.[6] The reaction is typically heated to drive the nucleophilic substitution.
-
Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified using column chromatography on silica gel to yield the pure 5-Bromo-2-(difluoromethoxy)pyridine.
The causality for these choices is rooted in established organic chemistry principles. The use of a strong base ensures complete deprotonation of the relatively acidic N-H of the pyridone tautomer, while a polar aprotic solvent facilitates the Sₙ2-type reaction without interfering with the nucleophile.
Reactivity and Synthetic Utility
The true value of 5-Bromo-2-(difluoromethoxy)pyridine lies in its reactivity. The bromine atom at the C-5 position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse chemical moieties, a cornerstone of modern library synthesis and lead optimization in drug discovery.
Caption: Synthetic workflow for 5-Bromo-2-(difluoromethoxy)pyridine and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery and Development
5-Bromo-2-(difluoromethoxy)pyridine is not an end product but a high-value intermediate. Its primary application is as a scaffold in the construction of more complex molecules with potential therapeutic or agrochemical activity.[1]
Case Study: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for forming C-C bonds.[7][8][9] The bromine atom on the pyridine ring makes this compound an excellent substrate for such transformations.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-2-(difluoromethoxy)pyridine (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), and a base such as potassium carbonate or potassium phosphate (2.0–3.0 equiv.).[8][9]
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.[7][10]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is commonly used.[8][9]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring (typically 80–110 °C) for several hours (2–24 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and boron-containing byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl compound.
This protocol enables medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, exploring how different aryl substituents affect biological activity. The pyridine scaffold is prevalent in drugs targeting kinases, ion channels, and G-protein coupled receptors.[11]
Safety and Handling
As a halogenated organic compound, 5-Bromo-2-(difluoromethoxy)pyridine requires careful handling in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds like 5-bromo-2-fluoropyridine and other brominated pyridines provide a strong basis for safety protocols.[12][13]
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-(difluoromethoxy)pyridine is a strategically designed building block that offers significant advantages to researchers in drug discovery and chemical synthesis. The interplay between the reactive bromine handle and the modulating difluoromethoxy group on a biologically relevant pyridine core provides a powerful platform for creating novel and diverse molecular architectures. Understanding its physical properties, synthetic accessibility, and reactivity profile is key to unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
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Benchchem. 5-Bromo-2-(2,2-difluoroethoxy)pyridine.
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Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
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Benchchem. Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
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